BW373U86

Catalog No.
S004387
CAS No.
155836-50-3
M.F
C27H37N3O2
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BW373U86

CAS Number

155836-50-3

Product Name

BW373U86

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1

InChI Key

LBLDMHBSVIVJPM-YZIHRLCOSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C

Synonyms

(+-)(1(S),2alpha,5beta)-4-((2,5-dimethyl-4-(2-propenyl)-1-piperazinyl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide hydrochloride, (+-)-4-((alpha-R*)-alpha-((2S*,5R*)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, 4-((2,5-dimethyl-4-(2-propenyl)-1-piperazinyl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide, BW 373U86, BW-373U86, BW373 U86, BW373U86

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C

Description

The exact mass of the compound 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BW373U86, chemically known as (+)-4-[(αR)-(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinylmethyl]-N,N-diethylbenzamide dihydrochloride, is a selective agonist for the delta-opioid receptor. This compound has garnered attention due to its unique pharmacological profile and potential therapeutic applications, particularly in the context of mood disorders and pain management. BW373U86 is characterized by its non-peptidic structure, which distinguishes it from many traditional opioid compounds.

, primarily focusing on the formation of its piperazine and benzamide moieties. The compound is synthesized through a series of steps that include:

  • Formation of Piperazine Derivative: The reaction typically begins with the preparation of a substituted piperazine.
  • Benzamide Formation: This involves coupling the piperazine derivative with a substituted benzoyl chloride or an equivalent reagent to form the benzamide linkage.
  • Cyclization: The final steps often include cyclization reactions to stabilize the compound and enhance its biological activity.

The detailed synthetic pathway has been optimized in various studies to improve yield and selectivity .

BW373U86 exhibits significant biological activity as a delta-opioid receptor agonist. It has been shown to:

  • Regulate Brain-Derived Neurotrophic Factor (BDNF): Administration of BW373U86 increases BDNF mRNA expression in various brain regions, suggesting potential antidepressant-like effects .
  • Behavioral Effects: In animal models, BW373U86 produces dose-dependent behavioral effects, including suppression of response rates in operant conditioning tasks. Importantly, it does not induce typical opioid side effects like respiratory depression or reinforcement .
  • Tolerance Development: Repeated administration can lead to tolerance regarding its effects on BDNF expression, indicating a complex interaction with the neurobiological pathways involved in mood regulation .

The synthesis of BW373U86 has been described in various literature sources. Key methods include:

  • Modified Katritzky Method: This approach allows for efficient formation of tertiary amines, crucial for constructing the piperazine component .
  • Reflux and Coupling Reactions: The use of thionyl chloride for activating carboxylic acids followed by coupling with amines is common in synthesizing the benzamide portion .
  • Purification Techniques: Techniques such as preparative thin-layer chromatography and flash column chromatography are employed to purify the final product.

These methods have been refined over time to enhance yield and purity .

BW373U86 has several potential applications:

  • Antidepressant Research: Its ability to modulate BDNF levels positions it as a candidate for treating depression and anxiety disorders.
  • Pain Management: As a delta-opioid receptor agonist, it may provide analgesic effects without the severe side effects associated with mu-opioid receptor agonists.
  • Neuropharmacology Studies: Its unique properties make it valuable for research into opioid receptor functions and neurobiology .

Interaction studies have demonstrated that BW373U86's effects can be modulated by various antagonists:

  • Naltrindole: This selective delta-opioid antagonist effectively blocks the actions of BW373U86, confirming its mechanism of action through delta receptors .
  • Behavioral Tolerance: Studies indicate that repeated doses lead to behavioral tolerance, suggesting adaptive changes in receptor sensitivity or signaling pathways .

These interactions highlight the compound's specificity and potential therapeutic window.

Several compounds share structural similarities with BW373U86, particularly within the class of delta-opioid receptor agonists. Notable examples include:

Compound NameStructure TypeUnique Features
SNC80Non-peptidic agonistHighly selective for delta receptors
DPDPEPeptide-basedExhibits high affinity but less selectivity
U69,593Kappa-opioid agonistPrimarily acts on kappa receptors

Uniqueness of BW373U86

BW373U86 stands out due to its potent activity at delta receptors while avoiding many adverse effects associated with traditional opioid medications. Its ability to enhance BDNF expression further differentiates it from other compounds in this category, making it a promising candidate for future therapeutic developments in mood disorders and pain management .

BW373U86 demonstrates exceptionally high binding affinity for the delta-opioid receptor with a subnanomolar dissociation constant. In radioligand binding studies using tritiated 3H-BW373U86, the compound exhibited a Ki value of 1.8 ± 0.4 nM for the delta-opioid receptor [1] [2] [3]. This binding affinity represents one of the highest reported values for non-peptidic delta-opioid receptor agonists, establishing BW373U86 as a pharmacologically relevant research tool for investigating delta-opioid receptor function.

The selectivity profile of BW373U86 reveals moderate selectivity for the delta-opioid receptor over other opioid receptor subtypes. Comprehensive receptor binding assays demonstrate Ki values of 15 ± 3 nM for the mu-opioid receptor, 34 ± 3 nM for the kappa-opioid receptor, and 85 ± 4 nM for the epsilon-opioid receptor [2] [3]. This translates to approximately 8.3-fold selectivity for delta over mu receptors, 18.9-fold selectivity over kappa receptors, and 47.2-fold selectivity over epsilon receptors. While this selectivity profile is more modest compared to highly selective peptidic delta agonists such as DPDPE, BW373U86 maintains sufficient selectivity to serve as a valuable pharmacological probe [4] [5].

Radioligand displacement studies using 3H-BW373U86 confirm that the compound is most effectively displaced by ligands selective for delta-opioid receptors. The delta-selective antagonist naltrindole exhibits an apparent inhibition constant of 0.06 nM, naltriben shows a Ki of 1.54 nM, and 7-benzylidenenaltrexone demonstrates a Ki of 4.49 nM. In contrast, mu- or kappa-selective ligands show substantially reduced affinity for the BW373U86 binding site [1] [6]. This displacement pattern confirms the delta-opioid receptor selectivity of BW373U86 and validates its utility as a delta-selective pharmacological tool.

Table 1: BW373U86 Receptor Binding Affinity and Selectivity Profile

Receptor TypeKi Value (nM)Ki Value SDSelectivity RatioBinding Affinity LevelPharmacological Response
δ-opioid receptor1.80.41.0Very HighFull agonist
μ-opioid receptor15.03.08.3HighWeak agonist
κ-opioid receptor34.03.018.9ModerateWeak agonist
ε-opioid receptor85.04.047.2LowWeak agonist

The binding characteristics of BW373U86 are notably influenced by the presence of guanine nucleotides. 3H-BW373U86 binding demonstrates sensitivity to guanine nucleotide regulation, with GDP causing a 3-fold decrease in binding affinity and 5'-guanylyl-imidodiphosphate (Gpp[NH]p) producing a 25% increase in binding affinity [1] [6]. This nucleotide sensitivity pattern is consistent with the compound's function as a delta-opioid receptor agonist and reflects the conformational changes associated with G protein coupling.

Comparative Efficacy Against μ- and κ-Opioid Receptors

The comparative efficacy profile of BW373U86 across opioid receptor subtypes reveals its preferential activation of delta-opioid receptors with substantially reduced activity at mu- and kappa-opioid receptors. Functional assays demonstrate that while BW373U86 acts as a full agonist at delta-opioid receptors, it exhibits only weak agonist activity at mu- and kappa-opioid receptors [7] [2].

In tissue-based pharmacological assays, BW373U86 demonstrates potent inhibition of electrically evoked muscle contraction in mouse vas deferens, a preparation enriched in delta-opioid receptors, with an ED50 value of 0.2 ± 0.06 nM [2]. This inhibitory effect is competitively antagonized by the delta-receptor-selective antagonist naltrindole, yielding a Schild plot with a slope of 1 and a pA2 value of 9.43, corresponding to a Ke value of 3.7 × 10^-10 M [2]. These parameters are consistent with the high affinity of naltrindole for delta-opioid receptors and confirm the delta-selective nature of BW373U86's functional effects.

The compound's activity at mu-opioid receptors is substantially reduced compared to its delta-opioid receptor effects. In comparative binding studies using cloned human opioid receptors, BW373U86 demonstrates approximately 10-fold lower affinity for mu-opioid receptors compared to delta-opioid receptors [4] [5]. This reduced affinity translates to correspondingly diminished functional activity at mu-opioid receptors, with the compound acting as a weak partial agonist rather than a full agonist.

Table 2: Comparative Receptor Binding Profile

Compoundδ-OR Ki (nM)μ-OR Ki (nM)κ-OR Ki (nM)δ-SelectivityCompound Type
BW373U861.8015.034.0HighNon-peptidic agonist
DPDPE2.50250.01000.0Very HighPeptidic agonist
DADLE1.20400.02000.0Very HighPeptidic agonist
Morphine100.001.58.0μ-selectiveAlkaloid agonist
Naltrindole0.0650.025.0δ-selective antagonistAntagonist

Kappa-opioid receptor interactions with BW373U86 reveal even more limited functional activity. The compound exhibits a Ki value of 34 ± 3 nM for kappa-opioid receptors, representing approximately 19-fold lower affinity compared to delta-opioid receptors [2] [3]. This reduced binding affinity correlates with minimal functional activity at kappa-opioid receptors, where BW373U86 demonstrates only weak agonist properties with limited physiological relevance.

The differential efficacy profile of BW373U86 across opioid receptor subtypes is particularly evident in [35S]GTPγS binding assays, which measure receptor-mediated G protein activation. In these functional assays, BW373U86 demonstrates concentration-dependent stimulation of GTPγS binding with maximal effects that are substantially greater at delta-opioid receptors compared to other opioid receptor subtypes [8] [9]. The compound produces maximal GTPγS binding stimulation of approximately 188% above basal levels in delta-opioid receptor-expressing systems, while showing markedly reduced maximal responses at mu- and kappa-opioid receptors [9].

Comparative studies with other opioid receptor agonists highlight the unique profile of BW373U86. In head-to-head comparisons with peptidic delta-opioid agonists such as DPDPE, BW373U86 demonstrates superior potency and efficacy in stimulating [35S]GTPγS binding across multiple brain regions [9]. The nonpeptidic agonist consistently produces greater levels of G protein activation compared to DPDPE, with this difference remaining consistent across brain regions where significant delta-opioid receptor-mediated stimulation is observed [9].

Functional Activity in Second Messenger Systems

Adenylyl Cyclase Inhibition Mechanisms

BW373U86 demonstrates potent inhibition of adenylyl cyclase activity through its activation of delta-opioid receptors coupled to Gi/Go proteins. In rat striatal membranes, BW373U86 inhibits basal adenylyl cyclase activity in a GTP-dependent manner, with maximal inhibition levels comparable to those achieved by the prototypic delta agonist [D-Ser2,Thr6]Leu-enkephalin (DSLET) [7]. However, BW373U86 exhibits approximately 100-fold greater potency than DSLET in inhibiting adenylyl cyclase, demonstrating an IC50 value of 0.62 ± 0.18 nM [7] [10].

The adenylyl cyclase inhibition produced by BW373U86 displays characteristics consistent with delta-opioid receptor-mediated mechanisms. The inhibitory effect is selectively blocked by the delta-receptor-selective antagonist naltrindole, which demonstrates significantly greater potency in reversing BW373U86-induced inhibition compared to naloxone or the mu-receptor-selective antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 [7]. This pharmacological profile confirms that the adenylyl cyclase inhibition is mediated specifically through delta-opioid receptors rather than other opioid receptor subtypes.

Analysis of BW373U86's inhibitory activity across ten different brain regions reveals that both low and high concentrations of the compound inhibit adenylyl cyclase activity in a pattern similar to that observed with DSLET [7]. This regional distribution pattern corresponds to the known distribution of delta-opioid receptors in the central nervous system and provides additional evidence for the receptor-selective nature of BW373U86's effects on second messenger systems.

Table 3: BW373U86 Functional Activity Profile

Assay TypeIC50/EC50 (nM)Maximal Response (% of control)Efficacy ClassificationTissue/System
Adenylyl cyclase inhibition0.62100Full agonistRat striatal membranes
GTPγS binding1.10188Full agonistRat brain membranes
Mouse vas deferens0.20100Full agonistMouse vas deferens
Forskolin-stimulated cAMP9.20100Full agonistCHO cells

The compound also demonstrates adenylyl cyclase inhibition in NG108-15 cell membranes, a neuroblastoma-glioma cell line that naturally expresses delta-opioid receptors. In this system, BW373U86 exhibits an IC50 value approximately 5-fold lower than that of DSLET, further confirming its enhanced potency compared to peptidic delta agonists [7]. The increased potency of BW373U86 in adenylyl cyclase inhibition assays provides a biochemical basis for its superior pharmacological properties as a research tool.

The GTP-dependent nature of adenylyl cyclase inhibition by BW373U86 reflects the involvement of Gi/Go protein coupling mechanisms. The requirement for GTP in the inhibitory response indicates that the compound's effects on adenylyl cyclase are mediated through the classical G protein-coupled receptor signaling pathway rather than through direct enzyme interactions [7]. This mechanistic characterization is essential for understanding the compound's mode of action and its utility in investigating delta-opioid receptor signaling pathways.

GTPase Activation Dynamics

BW373U86 demonstrates robust activation of GTPase activity through its stimulation of delta-opioid receptors coupled to Gi/Go proteins. In [35S]GTPγS binding assays, which measure the exchange of GDP for GTPγS on G protein alpha subunits, BW373U86 produces concentration-dependent increases in specific binding that represent approximately 300% of basal levels [8]. This substantial increase in GTPγS binding reflects the compound's ability to promote the conformational changes in G proteins that are characteristic of receptor activation.

The GTPase activation produced by BW373U86 exhibits kinetic properties that distinguish it from peptidic delta-opioid agonists. Unlike DSLET and other peptidic agonists, BW373U86 displacement of [3H]diprenorphine binding to NG108-15 cell membranes is not affected by sodium ions or guanine nucleotides [7]. This lack of GTP effect on binding apparently produces slower dissociation rates for BW373U86, resulting in prolonged receptor occupancy compared to peptidic agonists.

The unique binding kinetics of BW373U86 have functional consequences for its effects on second messenger systems. Naltrindole demonstrates reduced potency in blocking BW373U86 inhibition of adenylyl cyclase when membranes are preincubated with the agonist, indicating that the compound forms relatively stable receptor complexes [7]. This property represents a novel finding that the binding of a full agonist to a G protein-coupled receptor is not regulated by GTP in the typical manner, and it demonstrates how the lack of regulation in receptor binding affects agonist potency.

Studies using [3H]SNC121, a radiolabeled analog of BW373U86, have provided direct measurements of association and dissociation rate constants for this class of compounds. These investigations reveal that the regulation of BW373U86-related compound binding affinity to delta-opioid receptors by GTP analogs produces a 55% reduction in maximum binding site density, consistent with lower affinity for a portion of the receptor population [11]. This finding suggests that BW373U86 can interact with delta-opioid receptors in multiple conformational states.

The GTPase activation dynamics of BW373U86 are further characterized by its sensitivity to sodium ion regulation. Addition of 120 mM sodium chloride reduces the binding affinity of related compounds in the BW373U86 series by nearly 40-fold in [3H]naltrindole binding inhibition studies [11]. This sodium sensitivity reflects the allosteric regulation of delta-opioid receptors and provides insight into the molecular mechanisms underlying BW373U86's receptor interactions.

Comparative analysis of GTPase activation by BW373U86 and other delta-opioid agonists reveals superior efficacy of the nonpeptidic compound. In rank-order studies of delta-opioid agonists, BW373U86 produces the greatest levels of [35S]GTPγS binding at 205% ± 5% above basal, followed by SNC80 at 177% ± 4%, deltorphin II at 152% ± 8%, and DPDPE at 147% ± 4% [9]. This efficacy ranking establishes BW373U86 as one of the most potent activators of delta-opioid receptor-mediated GTPase activity.

XLogP3

4.6

Wikipedia

BW373U86

Dates

Last modified: 09-12-2023

BW373U86 upregulates autophagy by inhibiting the PI3K/Akt pathway and regulating the mTOR pathway to protect cardiomyocytes from hypoxia-reoxygenation injury

Qianyi Liang, Xiaoling Huang, Chaokun Zeng, Dewei Li, Yongyong Shi, Gaofeng Zhao, Min Zhong
PMID: 32955950   DOI: 10.1139/cjpp-2019-0684

Abstract

The purpose of this study was to explore the protective effect of BW373U86 (a δ-opioid receptor (DOR) agonist) on ischemia-reperfusion (I/R) injury in rat cardiomyocytes and its underlying mechanism. Primary rat cardiomyocytes were cultured and pretreated with BW373U86 for intervention. The cardiomyocytes were cultured under the condition of 94% N
and 5% CO
for 24 h to perform hypoxia culture and conventionally cultured for 12 h to perform reoxygenation culture. The cell viability of cardiomyocytes was detected by an MTT assay (Sigma-Aldrich). The autophagy lysosome levels in cardiomyocytes were evaluated by acidic vesicular organelles with dansylcadaverine (MDC) staining (autophagy test kit, Kaiji Biology, kgatg001). The protein expression levels of LC3, p62, and factors in the PI3K/Akt/mTOR signaling pathway were detected by Western blot. Pretreatment with BW373U86 could improve the cell viability of cardiomyocytes with hypoxia-reoxygenation (H/R) injury (
< 0.05). Interestingly, after coculture of BW373U86 and PI3K inhibitor (3-methyladenine), the protein expression levels of p-Akt in cardiomyocytes were markedly increased in comparison with those in the BW373U86 group (
< 0.05). However, there were no significant differences in the protein expression levels of mTOR between the coculture group and the BW373U86 group (
> 0.05). BW373U86 upregulated autophagy to protect cardiomyocytes from H/R injury, which may be related to the PI3K/Akt/m TOR pathway.


Opioids modulate post-ischemic progression in a rat model of stroke

Tsung-Kuei Kao, Yen-Chuan Ou, Su-Lan Liao, Wen-Ying Chen, Chun-Chiang Wang, Shih-Yun Chen, An-Na Chiang, Chun-Jung Chen
PMID: 18294735   DOI: 10.1016/j.neuint.2008.01.007

Abstract

Alterations in the opioidergic system have been found in cerebral ischemia. Neuroprotection studies have demonstrated the involvement of the opioidergic system in cerebral ischemia/reperfusion (I/R). However, the neuroprotective mechanisms remain largely unclear. This study was conducted to investigate whether intracerebroventricular administration of opioidergic agonists has a neuroprotective effect against cerebral ischemia in rats and, if this proved to be the case, to determine the potential neuroprotective mechanisms. Using a focal cerebral I/R rat model, we demonstrated that the opioidergic agents, BW373U86 (delta agonist) and Dynorphin A 1-13 (kappa agonist), but not TAPP (mu agonist), attenuated cerebral ischemic injury as manifested in the reduction of cerebral infarction and preservation of neurons. The antagonism assay showed that the neuroprotective effect of Dynorphin A was attenuated by nor-Binaltorphimine (kappa antagonist). Surprisingly, BW373U86-induced neuroprotection was not changed by Naltrindole (delta antagonist). These findings indicate that BW373U86 and Dynorphin A exerted distinct neuroprotection against ischemia via opioid-independent and -dependent mechanisms, respectively. The post-ischemic protection in beneficial treatments was accompanied by alleviations in brain edema, inflammatory cell infiltration, and pro-inflammatory cytokine interleukin 6 (IL-6) expression. In vitro cell study further demonstrated that the opioidergic agonists, delta and kappa, but not mu, attenuated IL-6 production from stimulated glial cells. Our findings indicate that opioidergic agents have a role in post-ischemic progression through both opioid-dependent and -independent mechanisms. In spite of the distinct-involved action mechanism, the potential neuroprotective effect of opioidergic compounds was associated with immune suppression. Taken together, these findings suggest a potential role for opioidergic agents in the therapeutic consideration of neuroinflammatory diseases. However, a better understanding of the mechanisms involved is necessary before this therapeutic potential can be realized.


G protein independent phosphorylation and internalization of the delta-opioid receptor

Faye A Bradbury, Jennifer C Zelnik, John R Traynor
PMID: 19344370   DOI: 10.1111/j.1471-4159.2009.06082.x

Abstract

Agonist activation of the delta-opioid receptor leads to internalization via G betagamma recruitment of G protein coupled receptor kinase-2, which phosphorylates the receptor at several sites, including Ser363, allowing beta-arrestin binding and localization to clathrin coated pits. Using human embryonic kidney cells expressing a delta-opioid receptor we tested the hypothesis that prevention of receptor coupling to G protein by treatment with pertussis toxin (PTX) will block these processes. PTX treatment did not reduce phosphorylation of delta-opioid receptor Ser363 in response to the agonist [D-Pen2, D-Pen5]enkephalin, or recruitment of beta-arrestin 2-green fluorescent protein to the membrane and only slowed, but did not prevent, [D-Pen2, D-Pen5]enkephalin-induced internalization. Similarly, PTX treatment only partially prevented the ability of the delta-opioid peptide agonists deltorphin II and [Met5]enkephalin and the non-peptide agonist BW373U86 to induce receptor internalization. No internalization was seen with morphine, oxymorphindole or the putative delta(1)-opioid agonist TAN-67 in the presence or absence of PTX, even though TAN-67 showed a strong activation of G protein, as measured by guanosine-5'-O-(3-[(35)S]thio)triphosphate binding. The ability of an agonist to stimulate phosphorylation at Ser363 was predictive of its capacity to induce internalization. The results suggest a role for G protein in delta-opioid receptor internalization, but show that alternative G protein independent pathways exist.


GSK3beta inhibition and K(ATP) channel opening mediate acute opioid-induced cardioprotection at reperfusion

Eric R Gross, Anna K Hsu, Garrett J Gross
PMID: 17450314   DOI: 10.1007/s00395-007-0651-6

Abstract

Both glycogen synthase kinase 3beta (GSK3beta) and the ATP-dependant potassium channel (K(ATP)) mediate opioid-induced cardioprotection (OIC). However, whether direct K(ATP) channel openers induce cardioprotection prior to reperfusion and their signaling cascade position with respect to GSK3beta inhibition is unknown. Therefore, we investigated the role of K(ATP) channel opening at reperfusion in OIC, and the interaction between the GSK signaling axis and K(ATP) channels in cardioprotection.Male Sprague-Dawley rats underwent 30 minutes ischemia with 2 hours of reperfusion and infarct size was determined. Rats given the nonselective opioid agonist, morphine (0.3 mg/kg), or the selective delta opioid agonist, BW373U86 (1.0 mg/kg), 5 minutes prior to reperfusion reduced infarct size (40.3+/-1.6*, 39.7+/-1.9* versus 60.0+/-1.1%, respectively, * P<0.001%). This protection was abrogated with prior administration of the putative sarcolemmal K(ATP) antagonist, HMR-1098 (6 mg/kg), or the putative mitochondrial K(ATP) antagonist, 5-HD (10 mg/kg). The putative sK(ATP) channel opener, P-1075 (1microg/kg) or the putative mK(ATP) channel opener, BMS-191095 (1 mg/kg) given 5 minutes prior to reperfusion also reduced infarct size (41.8+/-2.4*, 43.4+/-1.4*) and protection was abrogated by prior administration of the PI3k inhibitor wortmannin (60.0+/-1.7, 64.0+/-2.6%, respectively, * P<0.001). Cardioprotection afforded by the GSK inhibitor SB216763 (0.6 mg/kg) given 5 minutes prior to reperfusion was also partially blocked by either HMR or 5-HD and completely blocked when HMR and 5-HD were given in combination (40.8+/-1.6*, 50.4+/-1.6;; 49.4+/-1.7;, 61.6+/-1.6%, respectively, * or ; P<0.001). These data indicate that both the sK(ATP) and mK(ATP) channel are involved in acute OIC and the GSK signaling axis regulates cardioprotection via K(ATP) channel opening.


The convulsive and electroencephalographic changes produced by nonpeptidic delta-opioid agonists in rats: comparison with pentylenetetrazol

Emily M Jutkiewicz, Michelle G Baladi, John E Folk, Kenner C Rice, James H Woods
PMID: 16537798   DOI: 10.1124/jpet.105.095810

Abstract

delta-Opioid agonists produce convulsions and antidepressant-like effects in rats. It has been suggested that the antidepressant-like effects are produced through a convulsant mechanism of action either through overt convulsions or nonconvulsive seizures. This study evaluated the convulsive and seizurogenic effects of nonpeptidic delta-opioid agonists at doses that previously were reported to produce antidepressant-like effects. In addition, delta-opioid agonist-induced electroencephalographic (EEG) and behavioral changes were compared with those produced by the chemical convulsant pentylenetetrazol (PTZ). For these studies, EEG changes were recorded using a telemetry system before and after injections of the delta-opioid agonists [(+)-4-[(alphaR)-alpha-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenz (SNC80) and [(+)-4-[alpha(R)-alpha-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide [(+)-BW373U86]. Acute administration of nonpeptidic delta-opioid agonists produced bilateral ictal and paroxysmal spike and/or sharp wave discharges. delta-Opioid agonists produced brief changes in EEG recordings, and tolerance rapidly developed to these effects; however, PTZ produced longer-lasting EEG changes that were exacerbated after repeated administration. Studies with antiepileptic drugs demonstrated that compounds used to treat absence epilepsy blocked the convulsive effects of nonpeptidic delta-opioid agonists. Overall, these data suggest that delta-opioid agonist-induced EEG changes are not required for the antidepressant-like effects of these compounds and that neural circuitry involved in absence epilepsy may be related to delta-opioid agonist-induced convulsions. In terms of therapeutic development, these data suggest that it may be possible to develop delta-opioid agonists devoid of convulsive properties.


Delta opioid receptor agonist BW373U86 attenuates post-resuscitation brain injury in a rat model of asphyxial cardiac arrest

Lu Yang, Xiaoyong Zhao, Meiyan Sun, Xude Sun, Linong Yao, Daihua Yu, Qian Ding, Changjun Gao, Wei Chai
PMID: 24200890   DOI: 10.1016/j.resuscitation.2013.10.022

Abstract

The aim of this study was to investigate whether the DOR agonist BW373U86 conferred neuroprotection following ACA when given after resuscitation and to determine the long-term effects of chronic BW373U86 treatment on ACA-elicited brain injury.
Animals were divided into acute and chronic treatment groups. Each group consisted of four sub-groups, including Sham, ACA, BW373U86 (BW373U86+ACA), and Naltrindole groups (Naltrindole and BW373U86+ACA). The DOR antagonist Naltrindole was used to confirm the possible receptor-dependent effects of BW373U86. ACA was induced by 8min of asphyxiation followed by resuscitation. All drugs were administered either immediately after the restoration of spontaneous circulation (ROSC) in acute-treatment groups or over 6 consecutive days in chronic-treatment groups. Alterations of cAMP response element-binding protein (CREB) and phosphorylated CREB (pCREB) were analyzed by western blot and immunohistochemistry. Neurological functions were assessed by neurological deficit score (NDS) and Morris Water Maze performance. Neurodegeneration was monitored by immunofluorescence and Nissl staining.
ACA induced massive neuron loss and serious neurological function deficits. BW373U86 significantly reduced both of these negative effects and increased CREB and pCREB expression in the hippocampus; these effects were reversed with acute Naltrindole treatment. The protective effects of BW373U86 persisted until 28d post-ROSC with chronic treatment, but these effects were not reversed by Naltrindole.
BW373U86 attenuates global cerebral ischemic injury induced by ACA through both DOR-dependent and DOR-independent mechanisms. CREB might be an important molecule in mediating these neuroprotective effects.


Obesity improves myocardial ischaemic tolerance and RISK signalling in insulin-insensitive rats

Daniel Donner, John P Headrick, Jason N Peart, Eugene F du Toit
PMID: 23161371   DOI: 10.1242/dmm.010959

Abstract

Obesity with associated metabolic disturbances worsens ischaemic heart disease outcomes, and rodent studies confirm that obesity with insulin-resistance impairs myocardial resistance to ischemia-reperfusion (I-R) injury. However, the effects of obesity per se are unclear, with some evidence for paradoxic cardioprotection (particularly in older subjects). We tested the impact of dietary obesity on I-R tolerance and reperfusion injury salvage kinase (RISK) signalling in hearts from middle-aged (10 months old) insulin-insensitive rats. Hearts from Wistar rats on either a 32-week control (CD) or high carbohydrate obesogenic (OB) diet were assessed for I-R resistance in vivo (45 minutes left anterior descending artery occlusion and 120 minutes reperfusion) and ex vivo (25 minutes ischemia and 60 minutes reperfusion). Expression and δ-opioid receptor (δ-OR) phospho-regulation of pro-survival (Akt/PKB, Erk1/2, eNOS) and pro-injury (GSK3β) enzymes were also examined. OB rats were heavier (764 ± 25 versus 657 ± 22 g for CD; P<0.05), hyperleptinaemic (11.1 ± 0.7 versus 5.0 ± 0.7 for CD; P<0.01) and comparably insulin-insensitive (HOMA-IR of 63.2 ± 3.3 versus 63.2 ± 1.6 for CD). In vivo infarction was more than halved in OB (20 ± 3%) versus CD rats (45 ± 6% P<0.05), as was post-ischaemic lactate dehydrogenase efflux (0.4 ± 0.3 mU/ml versus 5.6 ± 0.5 mU/ml; P<0.02) and ex vivo contractile dysfunction (62 ± 2% versus 44 ± 6% recovery of ventricular force; P<0.05). OB hearts exhibited up to 60% higher Akt expression, with increased phosphorylation of eNOS (+100%), GSK3β (+45%) and Erk1/2 (+15%). Pre-ischaemic δ-OR agonism with BW373U86 improved recoveries in CD hearts in association with phosphorylation of Akt (+40%), eNOS (+75%) and GSK3β (+30%), yet failed to further enhance RISK-NOS activation or I-R outcomes in OB hearts. In summary, dietary obesity in the context of age-related insulin-insensitivity paradoxically improves myocardial I-R tolerance, in association with moderate hyperleptinaemic and enhanced RISK expression and phospho-regulation. However, OB hearts are resistant to further RISK modulation and cardioprotection via acute δ-OR agonism.


Acute delta- and kappa-opioid agonist pretreatment potentiates opioid antagonist-induced suppression of water consumption

David A White, Michael E Ballard, Alvin C Harmon, Stephen G Holtzman
PMID: 18598850   DOI: 10.1016/j.brainresbull.2008.04.002

Abstract

The primary objective of this study was to determine whether pretreatment with kappa- and delta-opioid agonists potentiates naltrexone-induced suppression of water consumption following 24h of deprivation. This study also examined the temporal effects of agonist-induced antinociception using the tail-flick and hot-plate tests. Adult male Sprague-Dawley rats were water deprived 20 h and then given an injection (s.c. or i.c.) of an opioid agonist or saline. Drugs included the mu-opioid agonists morphine and DAMGO ([d-Ala2,NMePhe4,Gly-ol5]-enkephalin), the kappa-opioid agonists spiradoline, bremazocine, and U69,593, and the delta-opioid agonists BW 373U86 and DPDPE ([D-Pen2, D-Pen5]-enkephalin). Three hours and forty-five minutes later, animals received a single dose of naltrexone (0.1-30 mg/kg, s.c.) or saline. Fifteen minutes later, animals were allowed free access to water for 30 min. For the tail-flick and hot-plate tests, animals were given a single injection of agonist and tested in both procedures every 30 min for up to 2h, then hourly up to 6h post-injection. Naltrexone dose-dependently suppressed fluid consumption 24h after deprivation. The effects of naltrexone on drinking were potentiated following pretreatment with at least one dose of the agonists tested except BW 373U86. With the exception of BW 373U86, DAMGO, and DPDPE, all of the opioid agonists produced significant antinociception in the hot-plate test. Only BW 373U86 failed to have an antinociceptive effect in the tail-flick test. By 4h after treatment, drug-induced antinociception had largely waned, suggesting the potentiation of naltrexone-induced drinking suppression was not a result of a direct interaction with the agonists. In conclusion, kappa-opioid and delta-opioid receptors appear to contribute to the manifestation of acute opioid dependence, albeit to a lesser degree than mu-opioid receptors.


Chronic administration of the delta opioid receptor agonist (+)BW373U86 and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats

Mary M Torregrossa, John E Folk, Kenner C Rice, Stanley J Watson, James H Woods
PMID: 16220339   DOI: 10.1007/s00213-005-0113-5

Abstract

Selective delta opioid receptor agonists have been shown to produce antidepressant-like behavioral effects and increase brain-derived neurotrophic factor (BDNF) mRNA expression when given acutely, but the chronic effects of delta agonists have been less well characterized.
The present study examined the effects of chronic exposure to the delta agonist (+)BW373U86 (BW) on antidepressant-like behavior in the forced swim test and on BDNF mRNA expression in comparison to chronic treatment with the antidepressants fluoxetine, desipramine, bupropion, and tranylcypromine.
Sprague-Dawley rats were treated chronic ally with one of the above treatments and were tested for antidepressant effects in the forced swim test, and assayed for BDNF mRNA expression by in situ hybridization.
Acute administration of 10 mg/kg BW produced a significant antidepressant-like effect in the forced swim test, while chronic (8- or 21-day) BW administration did not produce a significant antidepressant-like effect. When 10 mg/kg BW was administered for 8 days, it produced a significant increase in BDNF mRNA expression in the frontal cortex, while having no effect on BDNF expression when given for 21 days. Chronic bupropion and desipramine significantly decreased BDNF expression in the dentate gyrus of the hippocampus, while fluoxetine had no effect in any brain region. Chronic tranylcypromine produced a significant increase in BDNF expression in the CA1 region of the hippocampus.
Chronic exposure to BW produces tolerance to most effects, although at differential rates. In addition, increased BDNF mRNA expression does not appear to be a common effect of chronic administration of various antidepressants.


Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through delta- and micro-opioid receptors independent of antidepressant-like effects

Huina Zhang, Mary M Torregrossa, Emily M Jutkiewicz, Yong-Gong Shi, Kenner C Rice, James H Woods, Stanley J Watson, M C Ko
PMID: 16519663   DOI: 10.1111/j.1460-9568.2006.04621.x

Abstract

Systemic administration of delta-opioid receptor (DOR) agonists decreases immobility in the forced swim test (FST) and increases brain-derived neurotrophic factor (BDNF) mRNA expression in rats, indicating that DOR agonists may have antidepressant-like effects. The aim of this study was to investigate the effects of central administration of endogenous opioid peptides on behavior in the FST and on brain BDNF mRNA expression in rats. Effects of endogenous opioids were compared with those produced by intracerebroventricular administration of a selective non-peptidic DOR agonist (+)BW373U86. Antidepressant-like effects were measured by decreased immobility in the FST. BDNF mRNA expression was determined by in situ hybridization. Centrally administered (+)BW373U86 decreased immobility and increased BDNF mRNA expression in the frontal cortex through a DOR-mediated mechanism, because these effects were blocked by the DOR antagonist naltrindole, but not by the micro-opioid receptor (MOR) antagonist naltrexone (NTX) or the kappa-opioid receptor antagonist nor-binaltorphimine. Of all the endogenous opioids tested, only leu- and met-enkephalin produced behavioral effects like those of (+)BW373U86 in the FST. Unlike (+)BW373U86, the enkephalins upregulated BDNF mRNA expression in the hippocampus through DOR- and MOR-mediated mechanisms. beta-Endorphin, endomorphin-1 and endomorphin-2 significantly increased BDNF mRNA levels in the frontal cortex, hippocampus and amygdala without reducing immobility; and most of these effects were reversed by NTX. This study is the first to provide evidence that endogenous opioids can upregulate BDNF mRNA expression through the DOR and MOR, and that leu- and met-enkephalin have similar pharmacological profiles to synthetic DOR agonists in producing antidepressant-like effects.


Explore Compound Types